(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone (7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone
Brand Name: Vulcanchem
CAS No.: 105225-03-4
VCID: VC0026537
InChI: InChI=1S/C40H47NO9/c1-21-11-9-8-10-12-24(4)40(50)41-30-19-33(45)34-29(39(30)49)18-27(7)38(48)35(34)37(47)26(6)17-25(5)36(46)23(3)14-16-28(42)15-13-22(2)32(44)20-31(21)43/h8-14,16-19,21,23,25,28,31,36,42-43,46,48H,15,20H2,1-7H3,(H,41,50)/b10-8-,11-9-,16-14-,22-13-,24-12-,26-17-/t21-,23-,25-,28-,31-,36-/m0/s1
SMILES: CC1C=CC=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C=C3C2=O)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C
Molecular Formula: C40H47NO9
Molecular Weight: 685.814

(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone

CAS No.: 105225-03-4

Cat. No.: VC0026537

Molecular Formula: C40H47NO9

Molecular Weight: 685.814

* For research use only. Not for human or veterinary use.

(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone - 105225-03-4

Specification

CAS No. 105225-03-4
Molecular Formula C40H47NO9
Molecular Weight 685.814
Standard InChI InChI=1S/C40H47NO9/c1-21-11-9-8-10-12-24(4)40(50)41-30-19-33(45)34-29(39(30)49)18-27(7)38(48)35(34)37(47)26(6)17-25(5)36(46)23(3)14-16-28(42)15-13-22(2)32(44)20-31(21)43/h8-14,16-19,21,23,25,28,31,36,42-43,46,48H,15,20H2,1-7H3,(H,41,50)/b10-8-,11-9-,16-14-,22-13-,24-12-,26-17-/t21-,23-,25-,28-,31-,36-/m0/s1
Standard InChI Key IFFKOSSIDVBUOW-MTPUYHTGSA-N
SMILES CC1C=CC=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C=C3C2=O)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C

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